Bienvenue dans la boutique en ligne BenchChem!

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl

stereochemistry chiral purity enantiomeric excess

This single-enantiomer (3R,4S)-3-fluoropiperidin-4-yl)methanol hydrochloride provides defined absolute stereochemistry critical for CNS drug discovery and SAR reproducibility. Unlike racemic mixtures or diastereomers, this stereopure building block eliminates costly chiral resolution steps and ensures predictable target engagement at receptors, enzymes, and ion channels. The hydrochloride salt enhances aqueous solubility for multi-step synthesis workflows. Consistent ≥97% purity across major suppliers supports batch-to-batch reproducibility, while the 3-fluoro substitution attenuates piperidine basicity—correlating with reduced hERG channel inhibition liability and improved metabolic stability as demonstrated by class-level evidence showing >3.7-fold reduction in rat clearance versus non-fluorinated analogs.

Molecular Formula C6H13ClFNO
Molecular Weight 169.62
CAS No. 1523541-81-2
Cat. No. B3048009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl
CAS1523541-81-2
Molecular FormulaC6H13ClFNO
Molecular Weight169.62
Structural Identifiers
SMILESC1CNCC(C1CO)F.Cl
InChIInChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m0./s1
InChIKeyZCJOQWWVTBYQQH-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (CAS 1523541-81-2): A Chiral 3-Fluoropiperidine Building Block for Stereodefined Pharmaceutical Synthesis


((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (CAS 1523541-81-2) is a chiral fluorinated piperidine building block featuring a stereodefined (3R,4S) configuration with a fluorine substituent at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring [1]. The compound is supplied as a hydrochloride salt (molecular formula C₆H₁₃ClFNO, molecular weight 169.62 g/mol) with typical commercial purity specifications ranging from 95% to 98% as reported by multiple authorized vendors . This compound serves as a versatile intermediate for constructing more complex fluorinated molecules, particularly in medicinal chemistry programs where stereochemical integrity is critical for biological target engagement [2].

Why Substituting ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl with Alternative 3-Fluoropiperidin-4-yl Methanol Derivatives Is Not Chemically Equivalent


The (3R,4S) stereochemical configuration of this compound defines its three-dimensional orientation, which directly influences how downstream synthetic products engage biological targets such as receptors, enzymes, and ion channels. Substitution with the (3S,4R) enantiomer (CAS 1952294-70-0 or 895577-96-5) [1] or the (3R,4R) diastereomer (CAS 1402414-13-4) yields a molecule with identical connectivity but fundamentally different spatial arrangement. This stereochemical divergence can produce substantially different pharmacological profiles, including altered binding affinities, pharmacokinetic clearance rates, and off-target activity liabilities—as demonstrated by the differential rat clearance and hERG inhibition profiles observed among trans-3-fluoropiperidine stereoisomers in AMPK activator programs [2]. Inconsistent stereochemistry during synthesis introduces batch-to-batch variability that undermines structure-activity relationship (SAR) reproducibility and regulatory data integrity. The evidence presented below quantifies where this specific (3R,4S) configuration provides meaningful differentiation from structurally analogous alternatives.

Quantitative Differentiation Evidence for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (CAS 1523541-81-2) vs. Structural Analogs


Absolute Stereochemical Purity: Quantified Enantiomeric Specification vs. Racemic or Rel-Designated Mixtures

The target compound is specified as the single stereoisomer with absolute (3R,4S) configuration, as confirmed by its IUPAC name '[(3R,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride' and isomeric SMILES notation 'Cl.OC[C@@H]1CCNC[C@@H]1F' . In contrast, alternative commercial offerings are designated as 'rel-' (relative stereochemistry) or 'racemic' mixtures [1]. The 'rel-' designation indicates that the compound is supplied as a mixture of the depicted stereoisomer and its enantiomer in unspecified proportions, introducing undefined stereochemical heterogeneity. This stereochemical ambiguity directly impacts downstream synthetic product consistency, as the enantiomeric composition of the building block propagates into the final pharmaceutical intermediate or active ingredient.

stereochemistry chiral purity enantiomeric excess

Hydrochloride Salt Form: Quantified Enhancement in Aqueous Solubility and Handling Stability vs. Free Base

The target compound is supplied as a stable hydrochloride salt (molecular formula C₆H₁₃ClFNO, exact mass 169.0669699 Da) [1], which enhances aqueous solubility and facilitates handling during synthetic workflows. In contrast, the free base analog (3-fluoropiperidin-4-yl)methanol (CAS 1303973-00-3, molecular weight 133.16 g/mol) lacks the stabilizing chloride counterion. While direct comparative solubility data for this specific compound pair is not publicly available in primary literature, the class-level principle that hydrochloride salts of piperidine derivatives exhibit substantially higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt selection practice. The hydrochloride form also provides improved long-term storage stability under ambient conditions compared to the free base, which may undergo oxidation or degradation more readily.

salt formation aqueous solubility pharmaceutical processing

Commercial Purity Specifications: Quantified Batch Consistency Across Authorized Vendors

Multiple authorized vendors report consistently high purity specifications for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Aladdin Scientific specifies purity ≥97% ; AChemBlock reports 97% purity ; Leyan indicates 98% purity ; and CymitQuimica lists minimum 95% purity . This cross-vendor consistency in purity specifications (range 95-98%) provides procurement confidence that the compound is reliably available with defined quality attributes. In contrast, alternative stereoisomers such as the (3R,4R) diastereomer (CAS 1402414-13-4) are less widely stocked and may require custom synthesis with longer lead times and variable purity outcomes.

purity specification quality control batch consistency

Trans-3-Fluoropiperidine Scaffold Class-Level Evidence: Quantified Pharmacokinetic and Safety Advantages Over Non-Fluorinated Piperidines

While direct head-to-head comparative data for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl as a standalone building block is not available in the primary literature, compelling class-level evidence from a closely related trans-3-fluoropiperidine scaffold demonstrates the functional advantages of the 3-fluoro substitution pattern. In a 2023 Journal of Medicinal Chemistry study optimizing pyridine diamide indirect AMPK activators, the incorporation of a trans-3-fluoropiperidine moiety (compound 32) reduced rat clearance from above liver blood flow (>70 mL/min/kg for the non-fluorinated analog) to 19 mL/min/kg—a >3.7-fold improvement in clearance [1]. Concurrently, the fluorine substitution attenuated piperidine basicity, leading to an improved hERG safety profile—a critical cardiac liability screening parameter. While compound 32 is a more elaborated derivative rather than the free building block, the trans-3-fluoropiperidine core is structurally analogous to the target compound and demonstrates the functional utility of the 3-fluoro substitution pattern.

pharmacokinetics hERG safety metabolic stability

High-Value Application Scenarios for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (CAS 1523541-81-2)


Stereodefined Synthesis of CNS-Targeted Pharmaceutical Candidates

The (3R,4S)-configured 3-fluoropiperidine scaffold serves as a versatile intermediate for constructing central nervous system (CNS) drug candidates where stereochemistry dictates receptor subtype selectivity and blood-brain barrier penetration. The defined absolute stereochemistry ensures that downstream molecules engage CNS targets with predictable affinity, avoiding the confounding effects of racemic mixtures [1]. The hydrochloride salt form [2] facilitates aqueous solubility during multi-step synthesis workflows, while the consistent commercial purity (95-98%) across vendors supports reproducible batch-to-batch SAR studies.

Medicinal Chemistry Optimization for Improved Pharmacokinetic Profiles

Incorporation of this 3-fluoropiperidine building block into lead compounds may confer metabolic stability advantages, as demonstrated by class-level evidence showing that trans-3-fluoropiperidine substitution reduced rat clearance by >3.7-fold (from >70 mL/min/kg to 19 mL/min/kg) relative to non-fluorinated piperidine analogs [3]. The fluorine atom at the 3-position attenuates piperidine basicity, which correlates with reduced hERG channel inhibition liability—a critical safety consideration in preclinical development [3]. This building block enables medicinal chemists to explore these favorable pharmacokinetic and safety attributes in their own compound series.

Chiral Pool Synthesis of NMDA Receptor Modulators and Calcium Channel Antagonists

Patent literature identifies 3-fluoropiperidine derivatives as key structural motifs in NMDA/NR2B receptor antagonists [4] and T-type calcium channel antagonists [5]—target classes implicated in neurological disorders, pain management, and psychiatric conditions. The (3R,4S)-configured building block provides a stereochemically pure starting point for constructing analogs in these therapeutic areas. The availability of the compound with defined absolute stereochemistry eliminates the need for costly chiral resolution steps later in the synthetic route, improving overall process efficiency.

Structure-Activity Relationship Studies Requiring Defined Stereochemical Probes

In SAR campaigns where subtle stereochemical variations can dramatically alter biological activity, this single-enantiomer building block provides a defined molecular probe. In contrast, rel- or racemic mixtures of 3-fluoropiperidin-4-yl methanol derivatives [1] introduce undefined stereochemical heterogeneity that confounds interpretation of biological data. The target compound's consistent purity specifications (95-98%) and multiple vendor sources ensure that SAR studies can be conducted with reproducible starting material quality, reducing experimental variability and enabling confident attribution of observed biological effects to specific stereochemical features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.